
Sodium 17alpha-dihydroequilenin sulfate
Descripción general
Descripción
Sodium 17alpha-dihydroequilenin sulfate: is a naturally occurring steroidal estrogen found in horses. It is closely related to equilin, equilenin, and 17alpha-estradiol. As the 3-sulfate ester sodium salt, it is a minor constituent (1.2%) of conjugated estrogens (Premarin) .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: : Sodium 17alpha-dihydroequilenin sulfate can be synthesized through the sulfation of 17alpha-dihydroequilenin. The reaction involves the use of sulfur trioxide-pyridine complex in an aprotic solvent like dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: : Industrial production of this compound typically involves the extraction of conjugated estrogens from the urine of pregnant mares, followed by purification and sulfation processes .
Análisis De Reacciones Químicas
Types of Reactions: : Sodium 17alpha-dihydroequilenin sulfate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) and potassium cyanide (KCN).
Major Products Formed: : The major products formed from these reactions include various hydroxylated and dehydrogenated derivatives of the parent compound .
Aplicaciones Científicas De Investigación
Chemistry: : Sodium 17alpha-dihydroequilenin sulfate is used as a reference standard in high-performance liquid chromatography (HPLC) for the determination of total (unconjugated and conjugated) 17alpha-dihydroequilenin in biological samples .
Biology: : It is used in studies related to estrogenic activity and its effects on cellular processes .
Medicine: : this compound is a component of hormone replacement therapy (HRT) formulations, particularly in the treatment of menopausal symptoms .
Industry: : It is utilized in the pharmaceutical industry for the production of conjugated estrogen products .
Mecanismo De Acción
Sodium 17alpha-dihydroequilenin sulfate exerts its effects by binding to estrogen receptors (ERs) in target tissues. This binding activates the estrogen receptor complex, which then interacts with specific DNA sequences to regulate the transcription of estrogen-responsive genes. The molecular targets include various proteins involved in cell growth, differentiation, and metabolism .
Comparación Con Compuestos Similares
Similar Compounds
Equilin: Another naturally occurring steroidal estrogen found in horses.
Equilenin: A related compound with similar estrogenic activity.
17alpha-estradiol: A stereoisomer of estradiol with estrogenic properties.
Uniqueness: : Sodium 17alpha-dihydroequilenin sulfate is unique due to its specific sulfation at the 3-position, which influences its solubility and bioavailability compared to other estrogens .
Actividad Biológica
Sodium 17alpha-dihydroequilenin sulfate (NaDEqS) is a naturally occurring steroidal estrogen primarily derived from the urine of pregnant mares, where it constitutes a minor component of conjugated estrogens, such as Premarin. This compound has garnered attention for its biological activity and potential therapeutic applications, particularly in hormone replacement therapy (HRT) and the management of various estrogen-related conditions.
Chemical Characteristics
- Chemical Formula : C18H20O4S
- Molar Mass : 344.42 g/mol
- CAS Number : 56050-05-6
NaDEqS exerts its biological effects primarily through binding to estrogen receptors (ERs), particularly ERα and ERβ, which are distributed throughout various tissues including the uterus, breast, and bone. This binding activates the estrogen receptor complex, leading to the regulation of gene expression involved in cellular growth, differentiation, and metabolism.
Key Effects:
- Cellular Growth : Promotes cell proliferation in estrogen-responsive tissues.
- Bone Health : Contributes to bone density maintenance and may prevent osteoporosis.
- Cardiovascular Health : Exhibits protective effects against atherosclerosis by modulating lipid profiles .
Pharmacokinetics
The pharmacokinetics of NaDEqS involves its absorption, distribution, metabolism, and excretion (ADME). Studies indicate that NaDEqS is rapidly absorbed and undergoes hepatic metabolism, leading to various metabolites that may also exhibit estrogenic activity .
Metabolic Pathways:
- Oxidation and Reduction : Involves conversion to other active estrogens like equilin and estradiol.
- Conjugation : Typically occurs in the liver, affecting the bioavailability and activity of the compound .
Estrogenic Effects
NaDEqS has been shown to display selective estrogen receptor modulator (SERM)-like properties in various studies. It has beneficial effects on bone density without significantly stimulating breast or endometrial tissue proliferation .
Case Studies
- Atherosclerosis Study : In a study involving rabbits fed an atherogenic diet, NaDEqS administration resulted in reduced total cholesterol levels compared to controls. Specifically, a dosage of 5 mg/kg/day led to significant reductions in serum triglycerides and LDL cholesterol after 8 weeks .
- Cell Proliferation Studies : Research shows that NaDEqS influences sex hormone-binding globulin (SHBG) levels and can modulate other hormonal pathways related to reproductive health.
Comparative Analysis with Other Estrogens
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Equilin | Parent compound; lacks sulfate group | Found in pregnant mare urine |
17alpha-Dihydroequilenin sulfate | Similar structure; different functional groups | Different biological activity profile |
Estradiol | Fully hydroxylated; more potent | Widely used in hormone therapies |
Estrone | Less potent; ketone group | Predominant form of estrogen in postmenopausal women |
Research Applications
NaDEqS is employed in various fields:
Propiedades
IUPAC Name |
sodium;[(13S,14S,17R)-17-hydroxy-13-methyl-11,12,14,15,16,17-hexahydrocyclopenta[a]phenanthren-3-yl] sulfate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O5S.Na/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19;/h2-5,10,16-17,19H,6-9H2,1H3,(H,20,21,22);/q;+1/p-1/t16-,17+,18-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBVSSZJQFZAJLK-RXQQAGQTSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3=C(C1CCC2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC3=C([C@@H]1CC[C@H]2O)C=CC4=C3C=CC(=C4)OS(=O)(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NaO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56086-66-9 | |
Record name | Sodium 17alpha-dihydroequilenin sulfate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056086669 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Estra-1,3,5,7,9-pentaene-3,17-diol, 3-(hydrogen sulfate), monosodium salt, (17α)- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.514 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM 17.ALPHA.-DIHYDROEQUILENIN SULFATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O4ID28JI3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.